ethyl [(5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}pyrimidin-2-yl)(methyl)amino]acetate
Overview
Description
The compound “ethyl [(5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}pyrimidin-2-yl)(methyl)amino]acetate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a pyrimidine ring and an isoxazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the pyrimidine ring, and the isoxazole ring . The exact synthesis process would depend on the specific starting materials and reaction conditions. For example, isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement of these groups within the molecule. The crystal structure of a similar compound has been determined using X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex due to the presence of multiple reactive groups. The pyrrolidine ring, for example, is known to participate in a variety of reactions . The isoxazole ring is also known to be involved in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These properties could include things like its melting point, boiling point, solubility in various solvents, and stability under various conditions.
Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives of pyrazolopyrimidines and pyrimidinones have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents. For example, novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds synthesized from pyridines, pyrimidinones, and oxazinones derivatives, starting from citrazinic acid, showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis of Heterocyclic Compounds
Research into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives showcases the development of new compounds with potential applications in medicinal chemistry (Mohamed, 2021).
Greener Synthesis Approaches
Studies have also focused on greener synthesis methods, such as using hydrogen peroxide in ethyl acetate for preparing alicyclic ring-fused benzimidazoles, highlighting the environmental benefits and efficiency of such approaches (Sweeney et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would likely involve binding to a specific biological target . The exact mechanism of action would need to be determined through further research.
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in drug discovery, given the biological activity of similar compounds . Additionally, further research could be done to optimize its synthesis and improve its properties .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methyl]pyrimidin-2-yl]-methylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-5-26-17(25)12-23(4)19-20-9-15(10-21-19)11-24-8-6-7-16(24)18-13(2)22-27-14(18)3/h9-10,16H,5-8,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDHPQKIQWWEOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC=C(C=N1)CN2CCCC2C3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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